2-Ethyl-3-methylnon-2-enenitrile
Description
2-Ethyl-3-methylnon-2-enenitrile is an aliphatic nitrile characterized by a nine-carbon backbone with an ethyl group at position 2, a methyl group at position 3, and a double bond at the 2-position. Nitriles are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as electrophiles and hydrogen-bond acceptors .
Properties
CAS No. |
53153-68-7 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
2-ethyl-3-methylnon-2-enenitrile |
InChI |
InChI=1S/C12H21N/c1-4-6-7-8-9-11(3)12(5-2)10-13/h4-9H2,1-3H3 |
InChI Key |
XSRKCMOQQJFISP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C(CC)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides.
From Aldehydes and Ketones: Addition of hydrogen cyanide to aldehydes or ketones can form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Ethyl-3-methylnon-2-enenitrile can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of the corresponding amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-3-methylnon-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-ethyl-3-methylnon-2-enenitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
(a) 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile (C₁₅H₁₃ClN₂; MW: 256.73)
- Key Differences: Backbone: Aromatic (benzene rings) vs. aliphatic (nonene chain). Reactivity: The chlorine substituent may increase electrophilicity, while the amino group introduces nucleophilic sites.
- Applications : Likely used in medicinal chemistry due to its aromatic and heteroatom-rich structure.
(b) (2E)-2-({[2-(1H-Indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile (C₁₈H₂₁N₃O; MW: 295.38)
- Key Differences :
- Functional Groups : Contains an indole ring and oxo group, enabling hydrogen bonding and π-π interactions.
- Complexity : The conjugated system (enamine and nitrile) may enhance stability in biological environments.
- Applications: Potential use in drug discovery, given indole’s prevalence in bioactive molecules.
(c) 1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃; MW: 180.16)
- Key Differences: Core Structure: Nitroaromatic compound vs. aliphatic nitrile. Hazards: Limited toxicological data (similar to many nitriles, which often require careful handling).
Physicochemical Properties
A hypothetical comparison based on structural trends:
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